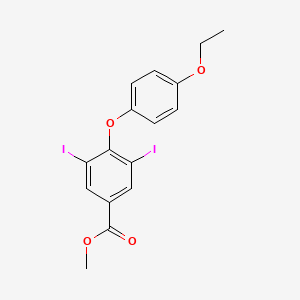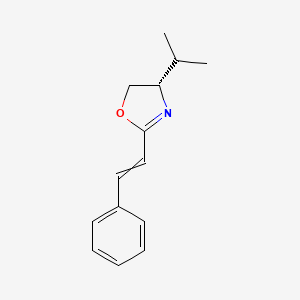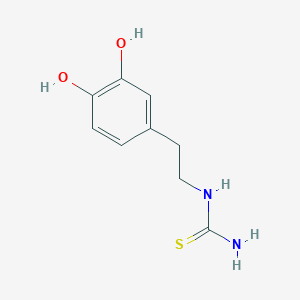
2-(3,4-Dihydroxyphenyl)ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)ethylthiourea: is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a 2-(3,4-dihydroxyphenyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxyphenyl)ethylthiourea typically involves the reaction of 2-(3,4-dihydroxyphenyl)ethylamine with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-(3,4-Dihydroxyphenyl)ethylamine+Thiourea→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 2-(3,4-Dihydroxyphenyl)ethylthiourea can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Chemistry: 2-(3,4-Dihydroxyphenyl)ethylthiourea is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and enzyme inhibitory properties. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent. It has shown activity against certain cancer cell lines and inflammatory pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylthiourea involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Dopamine: A neurotransmitter with a similar 3,4-dihydroxyphenyl structure.
2-(3,4-Dihydroxyphenyl)ethylamine:
Thiourea: The parent compound of thiourea derivatives.
Uniqueness: 2-(3,4-Dihydroxyphenyl)ethylthiourea is unique due to the presence of both the 3,4-dihydroxyphenyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
401602-53-7 |
|---|---|
分子式 |
C9H12N2O2S |
分子量 |
212.27 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C9H12N2O2S/c10-9(14)11-4-3-6-1-2-7(12)8(13)5-6/h1-2,5,12-13H,3-4H2,(H3,10,11,14) |
InChIキー |
VFYZLDXKLFNGNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCNC(=S)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)

![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)
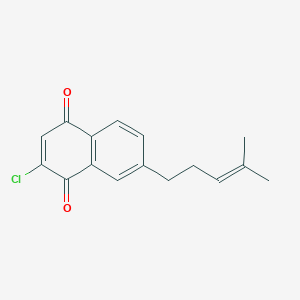
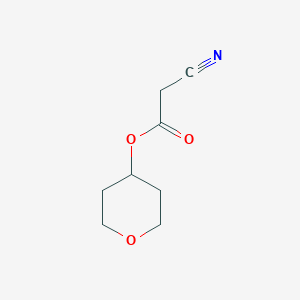

![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
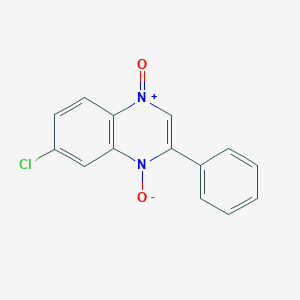
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
